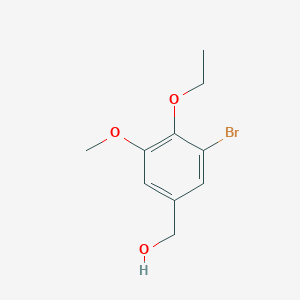

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol

Overview

Description

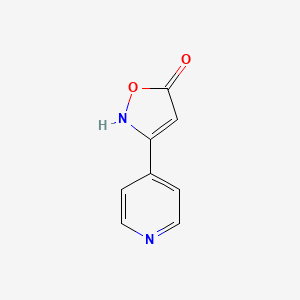

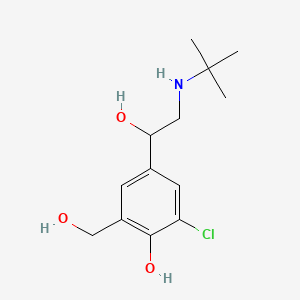

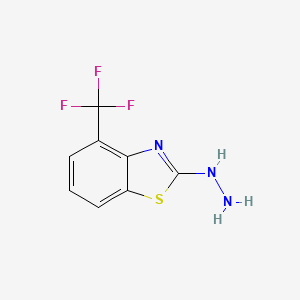

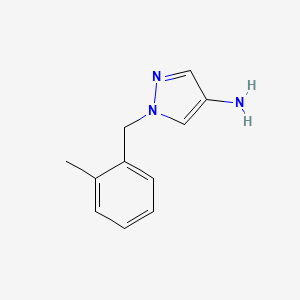

“(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol” is a chemical compound with the molecular formula C10H13BrO3 . It contains a total of 27 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 aromatic ethers .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered aromatic ring with bromine, ethoxy, and methoxy substituents, and a methanol group . The compound has a total of 27 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds .Scientific Research Applications

Catalysts and Reaction Mechanisms

Methanol and its derivatives are pivotal in the synthesis of chemicals and fuels. Research discusses methanol's use in catalytic processes, highlighting its role in producing other valuable chemicals. For instance, methanol is essential in synthesizing dimethyl ether, a clean-burning fuel, through catalytic dehydration processes. This emphasizes the potential of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol in similar catalytic frameworks, possibly acting as a precursor or intermediate in complex chemical syntheses (Cybulski, 1994).

Fuel Cell Technology

The application of methanol in direct methanol fuel cells (DMFCs) as a clean energy source is another area of interest. DMFC technology utilizes methanol as a fuel, converting chemical energy directly into electrical energy with water and carbon dioxide as by-products. This area of research showcases the potential for this compound in energy applications, particularly if it can be integrated into the fuel mixture or used in the modification of electrodes to enhance the efficiency of methanol oxidation or reduce methanol crossover (Heinzel & Barragán, 1999).

Environmental Applications

Research into the environmental fate of methanol and its derivatives, including their role in atmospheric chemistry and potential for biodegradation, highlights the ecological impact of these compounds. Methanol's reaction with OH radicals in the atmosphere forms a significant part of the global methanol budget, influencing air quality and climate modeling. This suggests a research avenue for this compound in atmospheric sciences, assessing its reactivity and breakdown products in environmental contexts (Ying, Williams, & Kookana, 2002).

Biochemical Applications

Furthermore, the biochemical applications of methanol, such as in the production of formaldehyde, acetic acid, and other chemicals through various reforming processes, indicate the broad utility of methanol derivatives in both industrial and research settings. The conversion processes involving methanol can be adapted for this compound, exploring its reactivity and usefulness in producing specialty chemicals or in biotechnological applications (Yong, Ooi, Chai, & Wu, 2013).

Mechanism of Action

Mode of Action

Bromophenol derivatives are known to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activities .

Biochemical Pathways

Bromophenol derivatives have been shown to affect various pathways, such as the wnt/β-catenin and autophagy pathways . These pathways play crucial roles in cellular processes like cell proliferation, differentiation, and survival .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and structure, can influence its adme properties .

Result of Action

Bromophenol derivatives have been shown to exhibit various biological activities, such as anti-inflammatory and antioxidant effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

(3-bromo-4-ethoxy-5-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5,12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXCVIDBAKQBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)

![2,3-Dihydro-7-sulfamoyl-benzo[b]furan](/img/structure/B3165281.png)